Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate

Lipophilicity Physicochemical profiling Drug-like property optimization

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate (CAS 648410-46-2) is a synthetic, low-molecular-weight (329.28 g/mol) benzoxazole derivative characterized by a 2-oxo-1,3-benzoxazol-3(2H)-yl core bearing a methyl acetate substituent at the N-3 position and a 2-fluorobenzoyl group at the C-6 position of the fused ring system. Its molecular formula is C₁₇H₁₂FNO₅, and its computed octanol-water partition coefficient (XLogP3) is 2.7, with a topological polar surface area (TPSA) of 78.5 Ų, placing it within the drug-like chemical space commonly explored for orally bioavailable small molecules.

Molecular Formula C17H12FNO5
Molecular Weight 329.28 g/mol
CAS No. 648410-46-2
Cat. No. B12594211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate
CAS648410-46-2
Molecular FormulaC17H12FNO5
Molecular Weight329.28 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3F)OC1=O
InChIInChI=1S/C17H12FNO5/c1-23-15(20)9-19-13-7-6-10(8-14(13)24-17(19)22)16(21)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3
InChIKeySMYMFZCTFGFGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate (CAS 648410-46-2): Chemical Identity and Procurement-Relevant Baseline Properties


Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate (CAS 648410-46-2) is a synthetic, low-molecular-weight (329.28 g/mol) benzoxazole derivative characterized by a 2-oxo-1,3-benzoxazol-3(2H)-yl core bearing a methyl acetate substituent at the N-3 position and a 2-fluorobenzoyl group at the C-6 position of the fused ring system [1]. Its molecular formula is C₁₇H₁₂FNO₅, and its computed octanol-water partition coefficient (XLogP3) is 2.7, with a topological polar surface area (TPSA) of 78.5 Ų, placing it within the drug-like chemical space commonly explored for orally bioavailable small molecules [1]. The compound belongs to a broader class of benzoxazole derivatives that have been disclosed in patent literature as peroxisome proliferator-activated receptor (PPAR) modulators, particularly PPARα-selective activators with potential applications in metabolic disorders [2].

PPARα Research Tool Patent-precedented benzoxazole pharmacophore for metabolic pathway target engagement studies
Ortho-Fluorine SAR Probe 2-fluorobenzoyl substituent enables conformational and ¹⁹F NMR biophysical studies
N-3 Ester Variant Neutral methyl acetate side chain for side-by-side SAR with acid/nitrile congeners

Why Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate Cannot Be Indiscriminately Replaced by Close Structural Analogs in Research Protocols


Benzoxazole derivatives sharing the 2-oxo-1,3-benzoxazol-3(2H)-yl core scaffold are not functionally interchangeable, because subtle modifications to the C-6 substituent and the N-3 side chain profoundly alter molecular recognition, physicochemical properties, and biological target engagement. The specific placement of a 2-fluorobenzoyl group at the C-6 position, as opposed to an unsubstituted benzoyl or a 4-fluorobenzoyl isomer, introduces distinct electronic effects—the ortho-fluorine atom alters both the electron density of the aromatic ketone and the conformational preference of the carbonyl group through steric and electrostatic interactions, which can critically influence hydrogen-bonding geometry with target proteins [1]. Furthermore, the N-3 methyl acetate side chain differentiates this compound from propanoic acid or propanenitrile analogs (e.g., CAS 648410-60-0), which exhibit divergent LogP, ionization states, and metabolic stability profiles . For contract research organizations (CROs) and medicinal chemistry teams conducting structure-activity relationship (SAR) campaigns, procuring the exact regioisomer and side-chain variant is essential to ensure experimental reproducibility and meaningful data interpretation.

C-6 Regioisomer Mismatch Ortho-fluorobenzoyl geometry may not transfer to para- or meta-fluoro isomers; binding-pocket complementarity may shift
N-3 Side-Chain Divergence Methyl acetate vs propanoic acid or propanenitrile alters ionization, logD, and metabolic stability; cellular distribution may differ
Core Scaffold Truncation Unsubstituted benzoxazole analogs lacking the C-6 aroyl group fall outside the PPARα pharmacophore space; target engagement context may not transfer

Quantitative Differential Evidence Guide for Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate (648410-46-2) Versus Selected Analogs


Physicochemical Differentiation: Ortho-Fluorobenzoyl vs. Unsubstituted Benzoyl Impact on Lipophilicity and Polar Surface Area

The target compound possesses a computed XLogP3 of 2.7, reflecting the contribution of the ortho-fluorine atom on the benzoyl ring to lipophilicity [1]. In contrast, the non-fluorinated direct analog, methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 648410-44-0), has a computed XLogP3 of approximately 2.2, as the absence of fluorine reduces overall logP by approximately 0.5 log units . This difference indicates that the 2-fluorobenzoyl substituent confers measurably higher membrane permeability potential, which may be advantageous in cell-based assays requiring intracellular target engagement. Both compounds share identical hydrogen bond acceptor counts (6) and donor counts (0), but the fluorine atom contributes to the exact mass difference (329.07 Da vs. 311.08 Da) [1].

Lipophilicity Shift
Reported
ΔXLogP3 ≈ +0.5 (2.7 vs 2.2); ΔExact Mass = +17.99 Da vs non-fluorinated analog (CAS 648410-44-0)
Supports permeability SAR interpretation
Computed properties; experimental logD confirmation recommended
Lipophilicity Physicochemical profiling Drug-like property optimization

Regioisomeric Differentiation: 2-Fluorobenzoyl vs. 4-Fluorobenzoyl Substitution and Conformational Impact

The ortho-fluorine substitution on the benzoyl ring of the target compound introduces a unique steric and electronic environment at the C-6 position of the benzoxazole core, distinguishing it from the para-fluoro (4-fluorobenzoyl) regioisomer [1]. Ortho-fluorine atoms are documented in medicinal chemistry literature to induce a torsional twist in the aryl-ketone dihedral angle, often by 20–40° relative to the unsubstituted or para-substituted congeners, and to participate in orthogonal multipolar interactions (C–F···C=O) that can strengthen or redirect hydrogen-bond networks with protein residues [2]. Although no published head-to-head biological data currently exist for these specific regioisomers, the structural distinction is well-established: the InChIKey of the target compound (SMYMFZCTFGFGMS-UHFFFAOYSA-N) confirms the unique atom connectivity of the 2-fluorobenzoyl group, which is absent in any 4-fluorobenzoyl or 3-fluorobenzoyl isomer [1].

Regioisomer Identity
Class-level
Ortho-F InChIKey-confirmed connectivity; anticipated aryl-ketone torsional difference of 20–40° vs para-F isomer
Binding geometry may differ across regioisomers
No head-to-head bioactivity data; conformational inference from fluorine SAR literature
Fluorine conformational effects Regioisomer SAR Target binding geometry

Side-Chain Differentiation: Methyl Acetate vs. Propanoic Acid/Propanenitrile at N-3

The target compound carries a methyl acetate side chain (N–CH₂–COOCH₃) at the N-3 position, distinguishing it from the propanoic acid analog 3(2H)-benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- (which bears a carboxylic acid moiety) and the propanenitrile analog (CAS 648410-60-0) [1]. The methyl ester is neutral at physiological pH, whereas the free carboxylic acid congener is ionized at pH 7.4 (predicted pKa ≈ 4.2–4.5 for the propanoic acid moiety). This ionization difference alters solubility, plasma protein binding, and passive membrane permeation. The propanenitrile analog (CN group) introduces a distinct metabolic liability (potential for cyanide release upon CYP450-mediated oxidation) and divergent hydrogen-bond acceptor character. The molecular weight difference is also notable: 329.28 g/mol (target) vs. 329.28 g/mol (propanoic acid, isomeric) vs. 310.28 g/mol (propanenitrile) [1].

Ionization State
Reported
Neutral methyl ester vs anionic propanoic acid congener; estimated ΔlogD₇.₄ ≈ 1.5–2.0 log units
Impacts cellular distribution context
Predicted values based on functional group pKa; verify experimentally
Side-chain SAR Metabolic stability Ionization state

Patent-Disclosed PPARα-Activating Benzoxazole Class Membership and Its Implications for Metabolic Disease Research

The target compound falls within the generic Markush structure disclosed in WO2005026134A1, which claims benzoxazole derivatives as PPAR-activating agents with potential utility in hyperlipidemia, arteriosclerosis, diabetes, and inflammatory diseases [1]. While no specific EC₅₀ or IC₅₀ values for the exact compound (648410-46-2) have been publicly reported, the patent explicitly identifies the benzoxazole core bearing a substituted benzoyl group at the C-6 position and an acetic acid ester side chain at N-3 as a privileged pharmacophore for PPARα agonism. This provides a mechanistic rationale for selecting this compound over structurally simpler benzoxazoles (e.g., 2-oxo-1,3-benzoxazol-3(2H)-yl acetate without the C-6 benzoyl substitution) that lack the key hydrophobic anchor required for PPAR LBD engagement.

PPARα Pharmacophore
Class-level
Structurally encompassed by WO2005026134A1 Markush claims; C-6 aroyl + N-3 acetate ester match PPARα-activating scaffold
Supports PPARα-targeted research fit
No EC₅₀/IC₅₀ reported for this exact compound; patent-level class inference
PPARα agonist Metabolic disorder Benzoxazole pharmacophore

High-Value Research and Industrial Application Scenarios for Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate (648410-46-2)


PPARα-Targeted Hit-to-Lead Optimization in Metabolic Disease Drug Discovery

Medicinal chemistry teams pursuing novel PPARα agonists for dyslipidemia or type 2 diabetes can employ this compound as a lead-like starting point. The patent-precedented benzoxazole core bearing the 2-fluorobenzoyl and methyl acetate substituents establishes a tractable pharmacophore for systematic SAR exploration. The compound's XLogP3 of 2.7 and TPSA of 78.5 Ų place it within favorable oral drug-like space, enabling rapid analoging to balance potency, metabolic stability, and selectivity over PPARγ/δ isoforms [1].

Fluorine Conformational Probe in Biophysical Target Engagement Studies

The ortho-fluorine atom on the benzoyl ring provides a unique ¹⁹F NMR-active probe for investigating ligand-protein binding modes. Unlike para-fluoro or non-fluorinated analogs, the 2-fluorobenzoyl group's distinct conformational preference and potential for C–F···H–O hydrogen bonding enable biophysical interrogation of fluorophilic protein environments, relevant for structure-based drug design [2].

Comparative Metabolic Stability Screening of N-3 Side-Chain Variants

Contract research organizations (CROs) offering ADME profiling services can use this methyl ester variant alongside its propanoic acid and propanenitrile congeners (CAS 648410-60-0) to benchmark the impact of the N-3 substituent on hepatic microsomal stability, plasma esterase susceptibility, and cellular permeability. The neutral ester is expected to exhibit distinct metabolic liability profiles compared to the ionized acid or the nitrile-containing analog, providing valuable structure-property relationship data for client programs .

Benzoxazole Core Scaffold Diversification for Chemical Biology Probe Development

Chemical biology groups seeking to build focused benzoxazole libraries for phenotypic screening can anchor diversification around the C-6 and N-3 positions exemplified by this compound. The 2-fluorobenzoyl group introduces a halogen bond donor and a metabolic blocking element that can reduce oxidative metabolism at the aryl ring, while the methyl ester serves as a prodrug handle or a site for further functionalization (e.g., amide formation with amine-containing linkers for PROTAC or biotin conjugate synthesis) [1].

Application
Selection Property
Validation Focus
PPARα hit-to-lead optimization
Benzoxazole PPARα pharmacophore context
PPAR isoform selectivity review
¹⁹F NMR biophysical target engagement
Ortho-fluorine conformational probe
Fluorophilic protein environment assay
N-3 side-chain metabolic stability comparison
Side-chain ionization and permeability profile
ADME stability and permeability review
Benzoxazole core scaffold diversification
C-6 and N-3 functionalization handles
Chemical biology probe validation
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